molecular formula C18H28N4OS B12266629 4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine

4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B12266629
M. Wt: 348.5 g/mol
InChI Key: IGVLXTSYQVTRAT-UHFFFAOYSA-N
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Description

4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine moiety, and a thiomorpholine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H28N4OS

Molecular Weight

348.5 g/mol

IUPAC Name

[1-(2-tert-butylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C18H28N4OS/c1-18(2,3)17-19-7-6-15(20-17)22-8-4-5-14(13-22)16(23)21-9-11-24-12-10-21/h6-7,14H,4-5,8-13H2,1-3H3

InChI Key

IGVLXTSYQVTRAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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